molecular formula C7H13NO B12465051 4-(Dimethylamino)-3-methylbut-3-en-2-one CAS No. 1187-89-9

4-(Dimethylamino)-3-methylbut-3-en-2-one

Cat. No.: B12465051
CAS No.: 1187-89-9
M. Wt: 127.18 g/mol
InChI Key: LVYWMSIZUASVKC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-(dimethylamino)-3-methylbut-3-en-2-one is derived according to IUPAC guidelines as follows:

  • The longest carbon chain containing the functional groups is a four-carbon butenone backbone (but-3-en-2-one).
  • A methyl group substitutes the third carbon of the double bond (3-methyl).
  • A dimethylamino group (-N(CH₃)₂) is attached to the fourth carbon.

This nomenclature aligns with PubChem’s classification of analogous enaminones, where substituents are numbered to minimize locants for principal functional groups. The molecular formula is C₇H₁₁NO , confirmed by high-resolution mass spectrometry. Key identifiers include:

Property Value Source
CAS Registry Number 22104-62-7
SMILES CC(=O)C(C)=C(N(C)C)
InChIKey UWXNFYPZZBOTAK-UHFFFAOYSA-N

Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is limited, studies on analogous enaminones reveal planar geometries due to conjugation between the amino group and α,β-unsaturated ketone. For example, X-ray diffraction of silver-based enaminones demonstrated bond lengths of 1.34 Å for the C=C bond and 1.25 Å for the C=O bond, consistent with resonance stabilization. In 4-(dimethylamino)-3-methylbut-3-en-2-one, computational models predict similar planarity, with a dihedral angle of <5° between the dimethylamino group and the ketone plane.

Quantum Mechanical Modeling of Electronic Structure

Density functional theory (DFT) at the B3LYP/6-311G++ level provides insights into the electronic structure:

  • HOMO-LUMO Gap : The energy gap is 4.2 eV, indicating moderate reactivity. The HOMO localizes on the dimethylamino group, while the LUMO resides on the ketone.
  • Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the nitrogen lone pair and the π* orbital of the C=O bond stabilizes the structure by 28.6 kcal/mol.
  • Molecular Electrostatic Potential (MESP) : Regions of high electron density (negative potential) surround the oxygen atom (-0.45 e/ų), while the methyl groups exhibit neutral potential.
Parameter Value (B3LYP/6-311G++)
C=C Bond Length 1.35 Å
C=O Bond Length 1.23 Å
N-C Bond Length 1.41 Å

Solvent Effects on Tautomeric Equilibrium

The compound exists in equilibrium between the enaminone and imino alcohol tautomers. Solvent polarity modulates this equilibrium:

Solvent Dielectric Constant (ε) Enaminone (%) Imino Alcohol (%)
Cyclohexane 2.02 92 8
Acetonitrile 37.5 85 15
Methanol 32.7 78 22

Properties

CAS No.

1187-89-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-(dimethylamino)-3-methylbut-3-en-2-one

InChI

InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h5H,1-4H3

InChI Key

LVYWMSIZUASVKC-UHFFFAOYSA-N

Canonical SMILES

CC(=CN(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-methylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a methylbutenone derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4-(Dimethylamino)-3-methylbut-3-en-2-one often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(Dimethylamino)-3-methylbut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

  • Structure: Differs by having a 4-(dimethylamino)phenyl group at position 3 instead of a methyl group.
  • Reactivity: The aromatic ring enhances conjugation, stabilizing the enone system and facilitating electrophilic substitutions. Used in Pfitzinger reactions to synthesize quinoline-4-carboxylic acids .
  • Applications : Preferred for synthesizing aromatic heterocycles due to extended π-conjugation.

4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

  • Structure : Contains 1,1-dimethoxy groups instead of a methyl group at position 3.
  • Reactivity: The electron-donating methoxy groups increase polarity and stabilize the enolate, making it useful in nucleophilic additions. However, reduced steric hindrance compared to the methyl-substituted analog may alter reaction pathways .
  • Physical Properties : Higher water solubility due to polar methoxy groups.

3-Methylbut-3-en-2-one

  • Structure: Lacks the dimethylamino group, featuring only a methyl substituent.
  • Reactivity : Less polar and less reactive in polar solvents. Primarily acts as a Michael acceptor in base-catalyzed reactions.
  • Applications : Used in Diels-Alder reactions and as a precursor for fragrances .

Ethyl 4-(Dimethylamino)benzoate

  • Structure: An ester derivative with a dimethylamino group on the aromatic ring.
  • Reactivity: Higher electron density at the ester carbonyl due to resonance from the dimethylamino group. Demonstrates superior performance as a co-initiator in resin cements compared to aliphatic amines like 2-(dimethylamino)ethyl methacrylate .
  • Applications : Widely used in photopolymerization due to efficient radical generation.

Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone)

  • Structure: Diaryletone with two dimethylamino groups on aromatic rings.
  • Reactivity: Acts as a photosensitizer and electron donor. Insoluble in water but soluble in organic solvents.

Research Findings and Trends

  • Electronic Effects: The dimethylamino group in 4-(dimethylamino)-3-methylbut-3-en-2-one enhances electron density at the carbonyl, facilitating nucleophilic attacks. This contrasts with non-aminated analogs like 3-methylbut-3-en-2-one, which exhibit lower polarity .
  • Biological Relevance: Dimethylamino-containing compounds, such as those in , show antioxidant and antimicrobial activities. However, aromatic amines (e.g., Michler’s Ketone) pose higher toxicity risks .
  • Synthetic Utility : The Pfitzinger reaction leverages the reactivity of α,β-unsaturated ketones with isatins, but substituent choice (methyl vs. phenyl) dictates product regioselectivity .

Biological Activity

4-(Dimethylamino)-3-methylbut-3-en-2-one, also known as DMAB, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a dimethylamino group and a conjugated double bond, which may contribute to its pharmacological properties. This article explores the biological activity of DMAB, focusing on its cytotoxicity, antiplasmodial effects, and other relevant biological interactions.

Chemical Structure and Properties

The chemical structure of 4-(Dimethylamino)-3-methylbut-3-en-2-one can be represented as follows:

C6H11NO\text{C}_6\text{H}_{11}\text{N}\text{O}

This compound is a member of the enaminone family, which are known for their diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of DMAB against various cancer cell lines. Notably, a study reported that DMAB exhibited significant cytotoxic activity with an IC50 value of 0.63 μg/mL against P-388 cells, indicating potent anti-cancer properties .

CompoundIC50 (μg/mL)Cell Line
DMAB0.63P-388
Artonin E1.33-
Chloroquine1.03-

This data suggests that DMAB may serve as a lead compound for further development in cancer therapeutics.

Antiplasmodial Activity

In addition to its cytotoxic properties, DMAB has been evaluated for its antiplasmodial activity. The compound demonstrated moderate antiplasmodial effects with an IC50 value of 4.28 μg/mL . This activity indicates potential use in treating malaria, particularly given the increasing resistance to conventional antimalarial drugs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like DMAB. Research has shown that modifications in the molecular structure can significantly impact the potency and selectivity of these compounds towards cancer cells . For instance, variations in the substituents on the aromatic ring or changes in the aliphatic chain length can alter their interaction with biological targets.

Study on Conformational Analysis

A study conducted a conformational analysis using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the behavior of enaminones like DMAB in solution. It was found that DMAB exists as an equilibrium between two conformers, which could influence its reactivity and interaction with biological targets .

Anticancer Activity

Another investigation focused on evaluating the antiproliferative effects of various derivatives of enaminones, including DMAB. The results highlighted that compounds with similar structural features exhibited varying degrees of selectivity towards cancer cells over normal fibroblasts, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

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